molecular formula C12H13NO5S3 B2774130 methyl 3-(N-(2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1396871-23-0

methyl 3-(N-(2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2774130
CAS No.: 1396871-23-0
M. Wt: 347.42
InChI Key: OBKYCGLRALGEOH-UHFFFAOYSA-N
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Description

Methyl 3-(N-(2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, in particular, is notable for its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(N-(2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with appropriate sulfonamide and ester groups. One common method involves the reaction of thiophene-2-carboxylic acid with sulfonamide derivatives under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, which is essential for its application in various fields .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(N-(2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of methyl 3-(N-(2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate involves its interaction with various molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives such as:

Uniqueness

Methyl 3-(N-(2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Biological Activity

Methyl 3-(N-(2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate (CAS Number: 1396871-23-0) is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings concerning this compound.

Chemical Structure and Properties

The molecular formula of this compound is C12H13NO5S3C_{12}H_{13}NO_{5}S_{3}, with a molecular weight of 347.4 g/mol. Its structure includes a thiophene ring, which is known for its role in various biological activities due to its electron-rich nature.

Antitumor Activity

Research indicates that compounds with similar structural motifs to this compound exhibit significant antitumor properties. For example, studies on sulfamoyl derivatives have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis .

The proposed mechanism of action for compounds in this class involves interaction with specific cellular pathways that regulate cell growth and survival. The presence of the sulfamoyl group is particularly noteworthy as it may enhance binding affinity to target proteins involved in tumor progression. The thiophene moiety can also participate in electron transfer processes that disrupt cellular redox balance, leading to increased oxidative stress in cancer cells .

Case Studies and Research Findings

Case Study 1: Inhibition of Tumor Cell Growth

A study conducted by Thanasai et al. (2010) explored the effects of sulfamoyl derivatives on cholangiocarcinoma cell lines. The results showed that these compounds significantly inhibited cell migration and proliferation, suggesting a potential therapeutic application in cancer treatment .

Case Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited selective toxicity towards tumor cells while sparing normal cells, indicating its potential as a targeted therapy .

Data Tables

Property Value
Molecular FormulaC₁₂H₁₃N O₅S₃
Molecular Weight347.4 g/mol
CAS Number1396871-23-0
Potential Biological ActivitiesAntitumor, Antioxidant
Study Findings
Thanasai et al. (2010)Inhibition of cholangiocarcinoma cell migration
Cytotoxicity AssessmentSelective toxicity towards tumor cells

Properties

IUPAC Name

methyl 3-[(2-hydroxy-2-thiophen-2-ylethyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5S3/c1-18-12(15)11-10(4-6-20-11)21(16,17)13-7-8(14)9-3-2-5-19-9/h2-6,8,13-14H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKYCGLRALGEOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC(C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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